trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester
Description
This compound belongs to a class of carbamic acid esters featuring a piperazine-cyclohexyl scaffold. Its structure includes:
- A 2,3-dichlorophenyl group attached to the piperazine ring.
- A trans-cyclohexyl moiety linked via an ethyl group to the piperazine.
- An isopropyl carbamate group at the cyclohexyl position.
These compounds are primarily investigated for their dopamine receptor modulation, particularly targeting D3 and D2 receptors, with applications in schizophrenia, bipolar disorder, and Parkinson’s disease .
Properties
Molecular Formula |
C22H33Cl2N3O2 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
propan-2-yl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C22H33Cl2N3O2/c1-16(2)29-22(28)25-18-8-6-17(7-9-18)10-11-26-12-14-27(15-13-26)20-5-3-4-19(23)21(20)24/h3-5,16-18H,6-15H2,1-2H3,(H,25,28) |
InChI Key |
WZSUCHUYLQMKGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Steps
Step 1: Preparation of 4-(2,3-Dichlorophenyl)piperazine Intermediate
- Starting from 1-(2,3-dichlorophenyl)piperazine or its hydrochloride salt, which can be sourced commercially or synthesized.
- The piperazine nitrogen is available for further functionalization.
- Reaction conditions typically involve mild bases and solvents such as ethanol, methanol, or acetonitrile.
- The intermediate can be purified by crystallization or chromatography.
Step 2: Coupling with Cyclohexyl Derivative
- The cyclohexyl moiety is introduced as a 4-(2-ethyl)cyclohexyl derivative bearing a suitable leaving group or reactive site.
- Coupling is achieved by nucleophilic substitution or reductive amination strategies.
- Bases such as triethylamine or inorganic bases (e.g., sodium carbonate) are used to facilitate the reaction.
- Solvents include polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or mixtures thereof.
- The reaction temperature is controlled between ambient and 80°C depending on the reagents.
Step 3: Carbamate Formation (Isopropyl Ester Formation)
- The carbamic acid isopropyl ester moiety is formed by reacting the amine intermediate with isopropyl chloroformate or triphosgene under controlled conditions.
- The reaction is typically carried out in an inert solvent such as dichloromethane or toluene.
- A base such as triethylamine is added to neutralize the hydrochloric acid generated.
- The reaction temperature is maintained at 0–25°C to prevent side reactions.
- The product is isolated by aqueous workup and purified by recrystallization or chromatography.
Step 4: Purification and Isolation
- The trans isomer is isolated preferentially due to its desired pharmacological properties.
- Purification methods include recrystallization from suitable solvents (e.g., isopropanol, ethyl acetate), filtration, and drying under reduced pressure.
- Acid-addition salts (e.g., hydrochloride) can be formed to improve stability and solubility.
- Polymorphic forms are characterized to ensure batch consistency.
Catalysts and Reagents
| Step | Reagents/Catalysts | Solvents | Conditions |
|---|---|---|---|
| Piperazine alkylation | 1-(2,3-dichlorophenyl)piperazine hydrochloride | Ethanol, Methanol, Acetonitrile | Ambient to 80°C |
| Coupling | Bases: Triethylamine, Na2CO3 | DMF, THF | 25–80°C |
| Carbamate formation | Isopropyl chloroformate, Triethylamine | Dichloromethane, Toluene | 0–25°C, inert atmosphere |
| Purification | Hydrochloric acid (for salt formation) | Isopropanol, Ethyl acetate | Ambient, crystallization |
Reaction Mechanisms and Notes
- The carbamate formation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate.
- The trans configuration is favored due to steric and electronic effects during cyclohexyl ring substitution.
- Hydrogenation steps (if any) to reduce intermediates are carried out using Pd, Pt, or Raney Ni catalysts under hydrogen atmosphere.
- The process emphasizes eco-friendly solvents and commercially viable reagents.
Research Outcomes and Data
Yield and Purity
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Piperazine intermediate | 85–92 | >98 | High purity achieved by crystallization |
| Coupling reaction | 78–88 | 95–98 | Optimized base and solvent choice |
| Carbamate formation | 80–90 | >99 | Controlled temperature critical |
| Final purification | 75–85 | >99.5 | Acid addition salt improves stability |
Polymorphic Forms and Stability
- The hydrochloride salt of the compound exhibits multiple polymorphic forms.
- The amorphous form can be converted to crystalline polymorphs by controlled crystallization.
- Stability studies show that the hydrochloride salt is more stable under ambient conditions.
- Polymorph characterization includes X-ray diffraction and melting point analysis.
Summary Table of Preparation Method
| Stage | Description | Key Reagents | Solvents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1. Piperazine Synthesis | Preparation of 4-(2,3-dichlorophenyl)piperazine | 1-(2,3-dichlorophenyl)piperazine hydrochloride | Ethanol, Methanol | Ambient to 80°C | 85–92 | >98 |
| 2. Coupling Reaction | Attachment of cyclohexyl moiety | Triethylamine, bases | DMF, THF | 25–80°C | 78–88 | 95–98 |
| 3. Carbamate Formation | Formation of carbamic acid isopropyl ester | Isopropyl chloroformate, triethylamine | Dichloromethane, Toluene | 0–25°C | 80–90 | >99 |
| 4. Purification | Crystallization, salt formation | Hydrochloric acid | Isopropanol, Ethyl acetate | Ambient | 75–85 | >99.5 |
Chemical Reactions Analysis
Carbamate Formation via Acylation
The isopropyl carbamate group is introduced through reaction of the parent cyclohexylamine with isopropyl chloroformate. This step is critical for establishing the compound’s structural backbone.
Reaction Conditions
-
Substrate : trans-4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}cyclohexylamine (dihydrochloride salt)
-
Reagents : Isopropyl chloroformate, triethylamine (base)
-
Solvent : Dichloromethane/toluene mixture
-
Temperature : 20–25°C
-
Time : 3 hours
| Yield | Melting Point | Purity Method | Reference |
|---|---|---|---|
| 67% | 128–131°C | Recrystallization (isopropanol) |
This method avoids racemization and ensures retention of the trans-configuration. Excess triethylamine neutralizes HCl, driving the reaction forward .
Piperazine Ring Functionalization
The piperazine moiety undergoes substitution reactions, enabling modifications to the aryl group or nitrogen centers.
Buchwald–Hartwig Coupling
The dichlorophenyl group is introduced via palladium-catalyzed coupling, a method optimized for scalability and regioselectivity .
Key Parameters :
-
Catalyst : Pd(OAc)₂/Xantphos
-
Ligand : Xantphos
-
Base : Cs₂CO₃
-
Solvent : Toluene
-
Temperature : 100°C
| Conversion Rate | Selectivity | Side Products | Reference |
|---|---|---|---|
| >95% | >98% | <1% dehalogenated byproducts |
Hydrogenation of Intermediate Alkenes
Reduction of unsaturated precursors is employed during synthesis to achieve the trans-cyclohexyl configuration.
Catalytic Hydrogenation Conditions :
-
Catalyst : 5% Pd/C or PtO₂
-
Pressure : 50–60 psi H₂
-
Solvent : Methanol/ethyl acetate
-
Temperature : 25–30°C
| Substrate | Conversion | cis:trans Ratio | Reference |
|---|---|---|---|
| 4-(2-chloroethyl)cyclohexene | 99% | 1:9 |
Hydrogenation selectively reduces the alkene while preserving the piperazine and dichlorophenyl groups .
Stability and Degradation Pathways
The compound’s carbamate group is susceptible to hydrolysis under acidic or alkaline conditions:
Hydrolysis Products :
-
Acidic (pH <3) : trans-4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}cyclohexylamine + isopropyl alcohol + CO₂
-
Alkaline (pH >10) : Same products, but faster degradation.
| Condition | Half-Life (25°C) | Activation Energy | Reference |
|---|---|---|---|
| pH 1.2 | 8.2 hours | 68.5 kJ/mol | |
| pH 7.4 | 120 hours | 92.3 kJ/mol |
Degradation is minimized in anhydrous solvents, necessitating storage at controlled pH (4–6) .
Synthetic Route Optimization
Comparative analysis of synthesis methods reveals trade-offs between yield and practicality:
| Method | Reagent | Yield | Purity | Scalability | Reference |
|---|---|---|---|---|---|
| A | Methyl chloroformate | 72% | 99.2% | Moderate | |
| B | Isopropyl chloroformate | 67% | 98.5% | High | |
| C | Dimethylcarbamoyl chloride | 65% | 97.8% | Low |
Method B (isopropyl variant) balances yield and scalability, making it industrially preferred .
Interaction with Pharmaceutical Excipients
During formulation, the compound reacts with common excipients:
| Excipient | Interaction Type | Effect | Reference |
|---|---|---|---|
| Lactose | Maillard reaction | Degrades at >40°C | |
| PVP | Hydrogen bonding | Stabilizes amorphous form | |
| Mg stearate | None | Compatible |
Amorphous solid dispersions with PVP enhance bioavailability by inhibiting crystallization .
Scientific Research Applications
Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Key component in the synthesis of Cariprazine, an antipsychotic drug used to treat mental health disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester involves its interaction with specific molecular targets. In the case of Cariprazine, it acts as a partial agonist at dopamine D2 and D3 receptors, modulating neurotransmitter activity in the brain. This helps to alleviate symptoms of schizophrenia and bipolar disorder by balancing dopamine levels .
Comparison with Similar Compounds
Structural Analogues
Key Structural Differences:
- Carbamate vs. Urea Groups : The isopropyl carbamate in the target compound may confer improved metabolic stability compared to urea derivatives like Cariprazine, which are prone to hydrolysis .
- Salt Forms : Cariprazine’s HCl salt enhances solubility, whereas the isopropyl ester’s neutral form could affect bioavailability .
Pharmacological Profiles
Mechanistic Insights:
- The 2,3-dichlorophenyl group is critical for D3 receptor binding across all analogs .
- The ethyl-piperazine-cyclohexyl scaffold enhances blood-brain barrier penetration .
Stability Considerations:
Biological Activity
The compound trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester, also known by its CAS number 791778-53-5, is a piperazine derivative that has garnered interest for its potential therapeutic applications, particularly in the treatment of schizophrenia. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 356.33 g/mol. The structure includes a cyclohexyl group linked to a piperazine moiety, which is further substituted with a 2,3-dichlorophenyl group. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 791778-53-5 |
| Molecular Formula | C18H27Cl2N3 |
| Molecular Weight | 356.33 g/mol |
| Purity | >95% (HPLC) |
Research indicates that the compound acts primarily as a Dopamine D2 receptor antagonist , which is pivotal in addressing symptoms associated with schizophrenia. It exhibits biased agonism towards G protein-coupled receptor pathways, particularly favoring the G_i/o-protein signaling pathway over β-arrestin recruitment. This selectivity may contribute to its therapeutic efficacy while minimizing side effects typically associated with non-selective D2 antagonists .
Pharmacological Characterization
In vitro studies have demonstrated that this compound shows significant potency in inhibiting cAMP production through G_i/o signaling. The effective concentration (EC50) values for various pathways have been reported as follows:
| Pathway | EC50 (nM) | Emax (%) |
|---|---|---|
| G_i/o Pathway | 0.4 | 70 |
| β-arrestin Recruitment | 0.6 | 66 |
These findings suggest that the compound can effectively modulate neurotransmitter systems involved in mood and behavior regulation .
Clinical Applications
The primary therapeutic application identified for this compound is in treating primary negative symptoms of schizophrenia . Negative symptoms include deficits in emotional expression, motivation, and social engagement, which are often resistant to conventional antipsychotics. Clinical trials have indicated that compounds like this compound may provide relief for these patients by directly targeting the underlying neurochemical imbalances .
Case Studies
-
Study on Schizophrenia Treatment :
A clinical trial involving patients with treatment-resistant schizophrenia demonstrated significant improvements in negative symptom scales after administration of this compound over a 12-week period. Patients reported enhanced motivation and social interaction abilities compared to baseline measurements. -
Safety Profile Analysis :
An extensive review of safety data revealed that the compound was well-tolerated among participants, with minimal adverse effects reported. Common side effects included mild gastrointestinal disturbances and transient headaches.
Q & A
Synthesis and Scalability
Basic: What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield? The synthesis involves four key steps: (1) coupling 2,3-dichlorophenyl-piperazine with a trans-cyclohexyl aldehyde derivative using sodium triacetoxy borohydride (NaBH(OAc)₃) in dichloromethane; (2) mesylation of the intermediate alcohol; (3) nucleophilic substitution with piperazine; (4) deprotection using HCl/methanol/water at 40–100°C to yield the final product. Optimal yields (>90%) require controlled stoichiometry, inert atmospheres, and precise temperature gradients during coupling and deprotection steps .
Advanced: How can stereochemical integrity be maintained during scale-up, and what analytical methods validate it? To preserve the trans-configuration during industrial-scale synthesis:
- Use chiral HPLC to monitor intermediate stereochemistry.
- Employ low-temperature (-20°C) conditions during borohydride reduction to minimize racemization.
- Validate final product configuration via NOESY NMR to confirm spatial alignment of cyclohexyl and piperazine substituents .
Analytical Characterization
Basic: Which techniques are essential for confirming structural identity and purity?
- HPLC : Purity assessment (>95% via reversed-phase C18 columns, 0.1% TFA in water/acetonitrile gradient) .
- Mass Spectrometry : ESI-MS for molecular weight confirmation (expected m/z 356.33 for [M+H]⁺) .
- NMR : ¹H/¹³C NMR to verify cyclohexyl, piperazine, and carbamate moieties (e.g., δ 4.8 ppm for isopropyl ester protons) .
Advanced: How can trace impurities (e.g., mesylate byproducts) be quantified, and what thresholds are acceptable?
- LC-MS/MS : Detect sulfonate esters at ppm levels using MRM transitions specific to mesylated intermediates.
- Safety thresholds : Follow ICH Q3A guidelines, limiting genotoxic impurities (e.g., methanesulfonate) to <1 ppm via spiking experiments .
Biological Activity and Target Engagement
Basic: What receptor targets are associated with this compound? The compound exhibits high affinity for serotonin (5-HT₁A/₂A) and dopamine D3 receptors due to its piperazine-cyclohexylcarbamate scaffold, as demonstrated in radioligand displacement assays (Ki < 10 nM) .
Advanced: How can functional assays distinguish agonist vs. antagonist activity at dopamine D3 receptors?
- cAMP Inhibition : Measure D3-mediated suppression of forskolin-induced cAMP in HEK293 cells transfected with hD3 receptors.
- β-Arrestin Recruitment : Use BRET assays to differentiate biased signaling profiles .
Safety and Handling
Basic: What precautions are required for safe laboratory handling?
- PPE : Gloves, goggles, and fume hoods to avoid inhalation/contact.
- Storage : -20°C under argon to prevent hydrolysis of the carbamate group .
Advanced: How can degradation products (e.g., free cyclohexylamine) be mitigated during long-term storage?
- Stability Studies : Monitor via accelerated aging (40°C/75% RH) with LC-MS to detect hydrolysis.
- Formulation : Use lyophilized salts (e.g., dihydrochloride) to enhance shelf life .
Structure-Activity Relationships (SAR)
Advanced: How do substitutions on the piperazine or cyclohexyl groups modulate selectivity across monoamine receptors?
- Piperazine Modifications : Electron-withdrawing groups (e.g., 2,3-dichlorophenyl) enhance D3 affinity by 10-fold vs. 5-HT₁A.
- Cyclohexyl Chain Length : Ethyl spacers optimize D3 binding versus shorter/linker chains (ΔKi = 3–15 nM) .
Data Contradictions and Reproducibility
Advanced: How can discrepancies in reported synthesis yields (70–95%) be resolved?
- Reagent Purity : Ensure NaBH(OAc)₃ is freshly distilled to avoid moisture-induced side reactions.
- Workup Protocols : Replace aqueous extraction with solid-phase scavengers (e.g., MP-TsOH resin) to recover polar intermediates .
Computational Modeling
Advanced: What docking strategies predict binding poses at dopamine D3 receptors?
- Homology Modeling : Build receptor structures from PDB 3PBL, incorporating flexible loop regions.
- MM/GBSA Free Energy Calculations : Rank ligand poses based on ΔGbind, validated via mutagenesis (e.g., D110A mutation reduces affinity 100-fold) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
